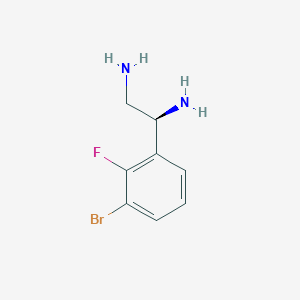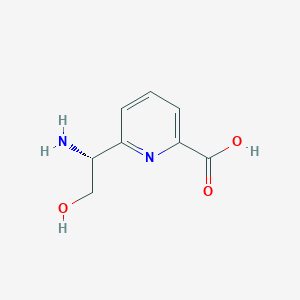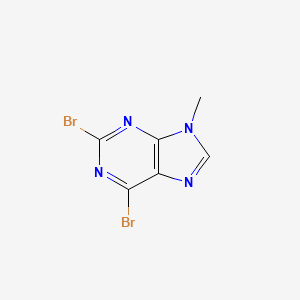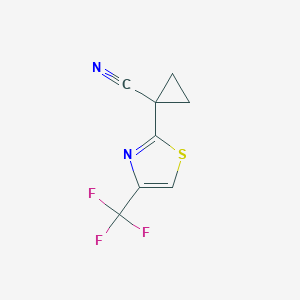
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropane ring attached to a carbonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-(trifluoromethyl)thiazole with cyclopropane-1-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiazole ring, followed by nucleophilic substitution with cyclopropane-1-carbonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The cyclopropane-1-carbonitrile moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has antifungal activity and is used in medicinal chemistry.
4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: This compound is used in the synthesis of hybrid molecules with potential biological activities.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted thiazole ring and a cyclopropane-1-carbonitrile moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H5F3N2S |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-14-6(13-5)7(4-12)1-2-7/h3H,1-2H2 |
Clé InChI |
CATRHDIEDKWOJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=NC(=CS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)

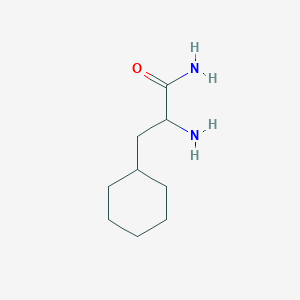
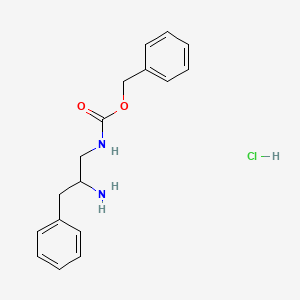
![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)


